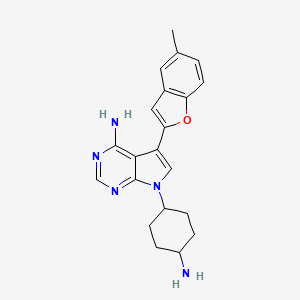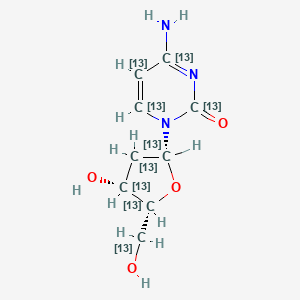
Icmt-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-10 is a compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif. This modification is crucial for the proper localization and function of proteins such as RAS, which play significant roles in cell signaling and cancer progression .
Méthodes De Préparation
The synthesis of Icmt-IN-10 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Icmt-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Icmt-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the post-translational modification of proteins and the role of ICMT in these processes.
Biology: Researchers use this compound to investigate the biological functions of ICMT and its substrates, particularly in the context of cell signaling and cancer.
Medicine: The compound has shown potential as a therapeutic agent in cancer treatment, particularly in targeting RAS-driven cancers.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting ICMT and related pathways
Mécanisme D'action
Icmt-IN-10 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CaaX motif, such as RAS. By preventing the proper localization and function of these proteins, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the RAS-RAF-MEK-ERK signaling pathway .
Comparaison Avec Des Composés Similaires
Icmt-IN-10 is unique compared to other ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:
Cysmethynil: Another ICMT inhibitor known for its effects on RAS localization and function.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and optimization processes to enhance their efficacy and solubility.
This compound stands out due to its improved solubility and potency, making it a more viable candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C22H26F3NO2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3 |
Clé InChI |
PTOCAJDOXSOQLE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


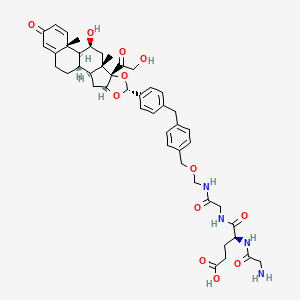
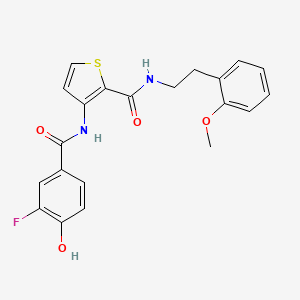

![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
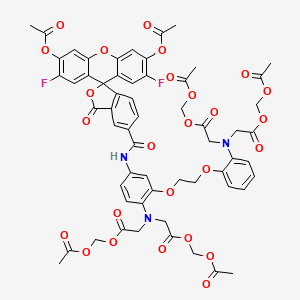
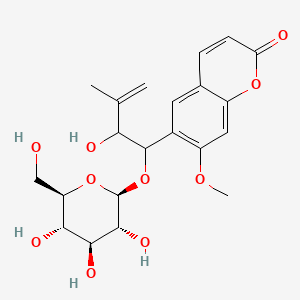
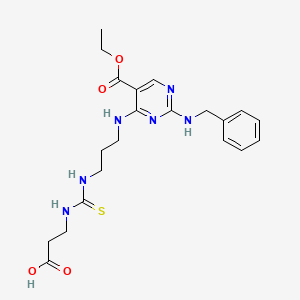
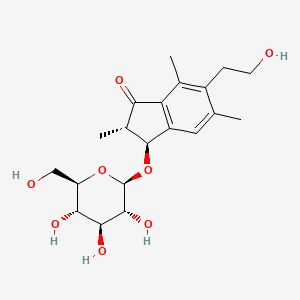
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
